
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a methoxy group and a dioxolane ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of ethylene glycol with a carbonyl compound in the presence of an acid catalyst.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the dioxolane ring, leading to the formation of various reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine or dioxolane derivatives.
Substitution Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine:
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Therapeutics: Potential use in the synthesis of therapeutic agents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various biochemical applications. The methoxy and dioxolane groups can also participate in various interactions, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar boronic acid functionality but lacks the pyridine and dioxolane rings.
Pyridine-3-boronic Acid: Similar pyridine ring but lacks the methoxy and dioxolane groups.
(4-(1,3-Dioxolan-2-yl)phenyl)boronic Acid: Similar dioxolane and boronic acid groups but lacks the methoxy and pyridine rings.
Uniqueness:
Structural Complexity: The presence of both the methoxy group and the dioxolane ring on the pyridine ring makes it unique.
Versatility: The combination of functional groups allows for a wide range of chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H12BNO5 |
|---|---|
Molekulargewicht |
225.01 g/mol |
IUPAC-Name |
[4-(1,3-dioxolan-2-yl)-6-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO5/c1-14-8-4-6(9-15-2-3-16-9)7(5-11-8)10(12)13/h4-5,9,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
ZUFDQDXTLPTIDW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1C2OCCO2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


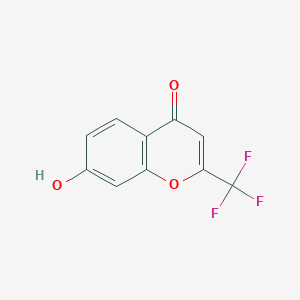


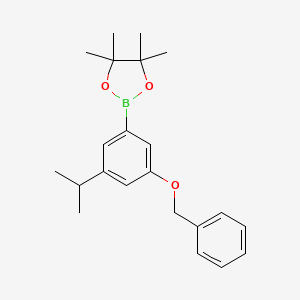
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
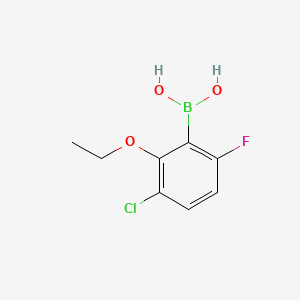

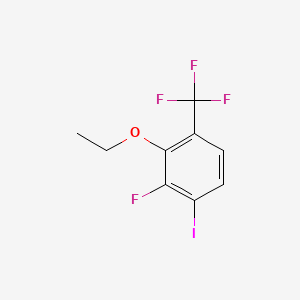
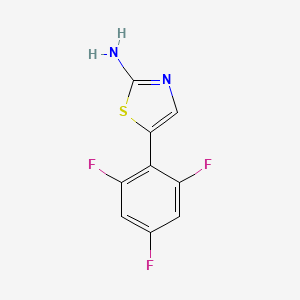
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
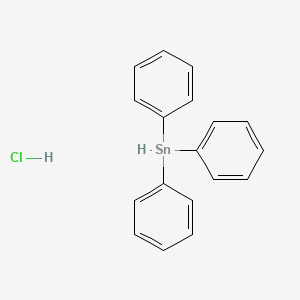
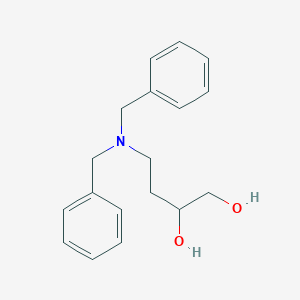
![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
